2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
The compound “2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indolin-1-ylsulfonyl group would contribute to the complexity of the structure .Scientific Research Applications
Anti-inflammatory Activity
Indole derivatives, including those related to the specified compound, have shown promising anti-inflammatory activity. These compounds were synthesized and evaluated, with some exhibiting significant anti-inflammatory effects with lower ulcerogenic liability compared to traditional anti-inflammatory drugs (Verma et al., 1994).
Anticonvulsant and CNS Depressant Activity
A series of derivatives designed and synthesized under eco-friendly conditions demonstrated good CNS depressant activity and showed protection in maximal electroshock seizure tests, indicative of their ability to inhibit seizure spread. These compounds also exhibited non-toxicity in liver toxicity evaluations (Nikalje et al., 2015).
Antipsychotic Agents
Heterocyclic analogues were prepared and evaluated for their potential as antipsychotic agents. Among them, certain derivatives showed potent in vivo activities, suggesting their usefulness as backup compounds for further evaluation in the treatment of psychosis (Norman et al., 1996).
Anticancer Activity
Novel compounds synthesized as analogs exhibited remarkable antitumor activity against various cancer cell lines, highlighting the potential of such derivatives in cancer therapy. QSAR analyses provided insights into the relationships between molecular structures and anticancer activities (Alafeefy et al., 2015).
Antidiabetic Agents
Synthesized derivatives showed potent antidiabetic activity in streptozotocin-induced diabetic rats, with some compounds demonstrating significant reductions in serum glucose levels. This suggests the potential application of these compounds in diabetes management (Choudhary et al., 2011).
Antimicrobial and Anticancer Evaluation
A series of derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities, with some compounds found to be effective against microbial strains and cancer cell lines. QSAR studies provided additional insights into the activity profiles of these compounds (Kumar et al., 2014).
Antituberculosis Agents
Indole-2-carboxamides have emerged as a promising class of antituberculosis agents, with lead candidates displaying improved in vitro activity compared to standard TB drugs and demonstrating in vivo efficacy. This highlights the potential of indole-2-carboxamides in TB treatment (Kondreddi et al., 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives interesting for the development of new therapeutic agents .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-15(2)31-23(20(14)22(28)24-3)25-21(27)17-8-10-18(11-9-17)32(29,30)26-13-12-16-6-4-5-7-19(16)26/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBPRNVSHKMZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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